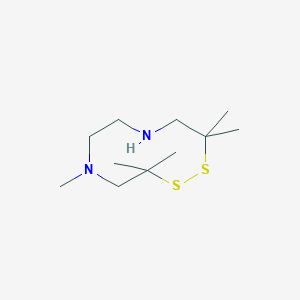
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfur atoms and a highly branched carbon framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with sulfur-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and branched carbon framework. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The pathways involved may include redox reactions, nucleophilic substitutions, and coordination with metal ions.
Comparación Con Compuestos Similares
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another sulfur-containing compound with a different ring structure.
1,2,5,8-Tetrathiafulvalene: Known for its conductive properties and used in electronic applications.
Tetramethylthiuram disulfide: Commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness: 3,3,5,10,10-Pentamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur atoms and highly branched carbon structure
Propiedades
Número CAS |
142991-47-7 |
|---|---|
Fórmula molecular |
C11H24N2S2 |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
3,3,5,10,10-pentamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C11H24N2S2/c1-10(2)8-12-6-7-13(5)9-11(3,4)15-14-10/h12H,6-9H2,1-5H3 |
Clave InChI |
XPELYKIFELXBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN(CC(SS1)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
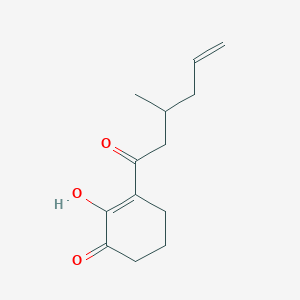


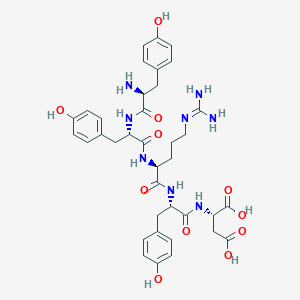
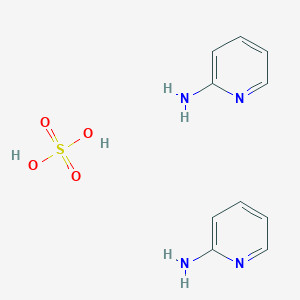
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
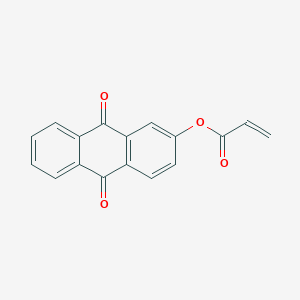
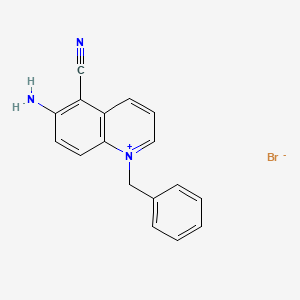
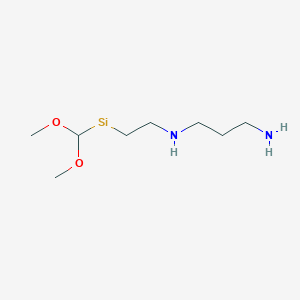
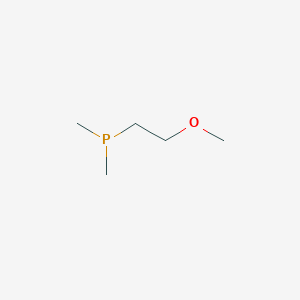

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
